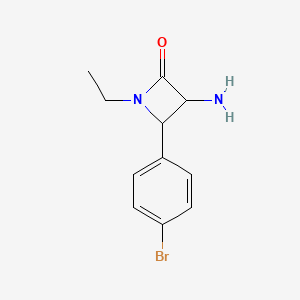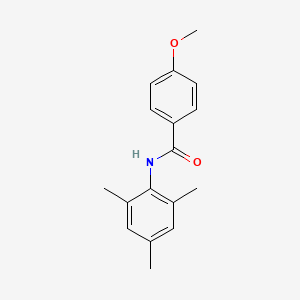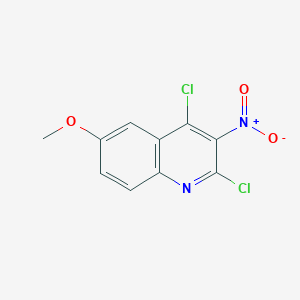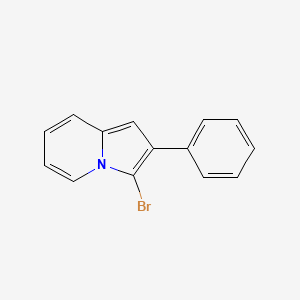
3-Bromo-2-phenylindolizine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-2-phenylindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science . The presence of a bromine atom and a phenyl group in the 3 and 2 positions, respectively, makes this compound a compound of interest for synthetic chemists and researchers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-phenylindolizine typically involves the bromination of 2-phenylindolizine. One common method is the electrophilic bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum chloride (AlCl3) . The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatographic techniques to obtain the desired purity.
化学反応の分析
Types of Reactions
3-Bromo-2-phenylindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include organolithium or Grignard reagents.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides or other oxidized derivatives. Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are often used.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature.
Reduction: Lithium aluminum hydride in dry ether under reflux conditions.
Major Products Formed
Substitution: Formation of various substituted indolizines depending on the nucleophile used.
Oxidation: Formation of indolizine oxides or other oxidized derivatives.
Reduction: Formation of reduced indolizine derivatives.
科学的研究の応用
3-Bromo-2-phenylindolizine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design.
Material Science: Indolizine derivatives, including this compound, are used in the development of organic fluorescent molecules for biological imaging and material applications.
Chemical Biology: The compound is used as a probe in biochemical assays to study enzyme activities and protein interactions.
Synthetic Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.
作用機序
The mechanism of action of 3-Bromo-2-phenylindolizine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and phenyl group contribute to its binding affinity and specificity. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to altered biochemical pathways . Additionally, its ability to intercalate into DNA makes it a potential candidate for anticancer research.
類似化合物との比較
Similar Compounds
2-Phenylindolizine: Lacks the bromine atom, making it less reactive in substitution reactions.
3-Chloro-2-phenylindolizine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activities.
3-Iodo-2-phenylindolizine: Contains an iodine atom, which can influence its reactivity and applications in organic synthesis.
Uniqueness
3-Bromo-2-phenylindolizine is unique due to the presence of the bromine atom, which enhances its reactivity in various chemical reactions. This makes it a valuable intermediate in synthetic chemistry and a potential candidate for drug development and material science applications.
特性
CAS番号 |
325778-83-4 |
|---|---|
分子式 |
C14H10BrN |
分子量 |
272.14 g/mol |
IUPAC名 |
3-bromo-2-phenylindolizine |
InChI |
InChI=1S/C14H10BrN/c15-14-13(11-6-2-1-3-7-11)10-12-8-4-5-9-16(12)14/h1-10H |
InChIキー |
XZWKYMCHOVSDHB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Iodo-3,6-dimethylimidazo[1,5-A]pyridine](/img/structure/B15065033.png)
![2-Chloro-3-(2-methylpyridin-3-yl)benzo[b]thiophen-5-amine](/img/structure/B15065035.png)
![4-(2-(Thiophen-2-yl)ethyl)-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B15065036.png)
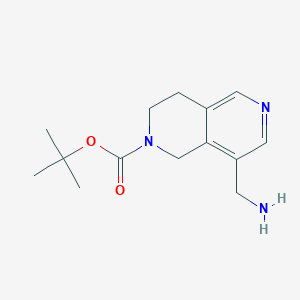
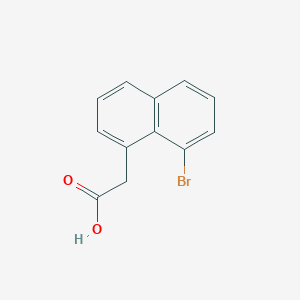
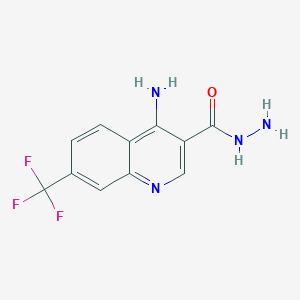
![2'-Methyl-3',4'-dihydro-2'H-spiro[piperidine-4,1'-pyrrolo[1,2-a]pyrazine]-6'-carbonitrile hydrochloride](/img/structure/B15065059.png)

